molecular formula C17H20N2O4 B4044279 ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4044279
M. Wt: 316.35 g/mol
InChI Key: FUOKFTZFCSMTKT-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14230712 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study by Mohan et al. (2014) focuses on the synthesis of a novel pyrimidine derivative through a Biginelli three-component cyclocondensation reaction. This compound was characterized using various spectroscopic methods and evaluated for its in vitro antioxidant activity and in vivo radioprotection properties using a Drosophila melanogaster model. The findings suggest the compound's potential in mitigating oxidative stress caused by ionizing radiation Mohan et al., 2014.

Reaction Pathway Exploration

Fesenko et al. (2010) investigated the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. The study revealed insights into ring expansion versus nucleophilic substitution, influenced by the basicity and nucleophilicity of the reaction media, showcasing the compound's versatility in synthetic chemistry Fesenko et al., 2010.

Pharmaceutical Applications

Research by Hocková et al. (2003) on pyrimidine derivatives, including structures similar to the specified compound, indicated significant antiretroviral activity, particularly against HIV and murine sarcoma viruses. This study underscores the potential of pyrimidine derivatives in developing new antiviral medications Hocková et al., 2003.

Antimicrobial Evaluation

Shastri et al. (2019) synthesized a series of dihydropyrimidine-5-carboxylic acids and evaluated their antimicrobial activities. The study revealed significant to moderate antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds in treating infectious diseases Shastri et al., 2019.

Material Science Applications

Pisudde et al. (2018) conducted a comparative binding analysis of a pyrimidine derivative to bovine serum albumin (BSA), exploring equilibrium, FTIR, and acoustical studies. This research provides valuable insights into the interaction mechanisms between pyrimidine derivatives and protein substrates, with implications for drug delivery systems and biomaterials Pisudde et al., 2018.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(3-prop-2-enoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-9-23-13-8-6-7-12(10-13)15-14(16(20)22-5-2)11(3)18-17(21)19-15/h4,6-8,10,15H,1,5,9H2,2-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOKFTZFCSMTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
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ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.